(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid
Overview
Description
(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 2,2,2-trifluoroethylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields . Additionally, industrial processes may employ more efficient purification methods, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are typically used.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Oxidation Products: Boronic esters or boronates.
Substitution Products: Various trifluoroethyl derivatives.
Mechanism of Action
The mechanism of action of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
(4-(Trifluoromethyl)phenyl)boronic Acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
(2,2,2-Trifluoroethyl)boronic Acid: Lacks the pyridine ring, making it less versatile in certain reactions.
Uniqueness
(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a trifluoroethyl group and a pyridine ring, which enhances its reactivity and versatility in various chemical reactions . This combination allows for the formation of complex molecules that are valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQIJFNXQLAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745128 | |
Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-90-4 | |
Record name | Boronic acid, B-[6-(2,2,2-trifluoroethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.